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Introduction
GSK1820795A is a potent and selective antagonist of the human G-protein coupled receptor

132 (hGPR132a), also known as G2A.[1] In addition to its primary target, GSK1820795A, a

telmisartan analog, also functions as a partial agonist for the peroxisome proliferator-activated

receptor-gamma (PPARγ) and an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This

multifaceted pharmacological profile makes GSK1820795A a valuable tool for studying the

physiological roles of these receptors and a potential starting point for the development of new

therapeutics.

These application notes provide an overview of the cellular assays used to characterize the

activity of GSK1820795A, including detailed protocols and quantitative data to guide

researchers in their experimental design.

Data Presentation
The following tables summarize the in vitro cellular activities of GSK1820795A across its

known targets.

Table 1: Antagonistic Activity of GSK1820795A on hGPR132a
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Target Assay Type Cell Line
Measured
Parameter

Value (µM)

hGPR132a
Functional

Antagonism
Yeast IC50 0.006

Table 2: Partial Agonist Activity of GSK1820795A on PPARγ

Target Assay Type Cell Line
Measured
Parameter

Value (µM)

Human PPARγ Transactivation CHO EC50 0.25

Mouse PPARγ Transactivation CV-1 EC50 0.27

Table 3: Antagonistic Activity of GSK1820795A on Angiotensin II AT1 Receptor

Target Assay Type Cell Line
Measured
Parameter

Value

Human

Angiotensin II

AT1 Receptor

Functional

Antagonism
CHO pIC50 8.2

Signaling Pathways and Experimental Workflows
GPR132a Signaling and Antagonism by GSK1820795A
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Experimental Protocols
hGPR132a Antagonist Assay (Yeast-Based)
This protocol is adapted from methods used to characterize GPR132a antagonists.[1]

Objective: To determine the concentration-dependent inhibition of GPR132a agonist-induced

yeast growth by GSK1820795A.

Materials:

Yeast strain engineered to express hGPR132a and a reporter gene (e.g., HIS3 or lacZ)

linked to the pheromone response pathway.

Appropriate yeast growth medium (e.g., selective synthetic defined medium).

GPR132a agonist (e.g., N-Palmitoylglycine (NPGly) or N-Linoleoylglycine (NLGly)).

GSK1820795A.

96-well microplates.

Plate reader for measuring optical density (OD).

Procedure:

Yeast Culture: Inoculate the hGPR132a-expressing yeast strain into the appropriate liquid

medium and grow overnight at 30°C with shaking.

Cell Plating: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh

medium. Dispense the diluted yeast culture into 96-well plates.

Compound Preparation: Prepare a serial dilution of GSK1820795A in the appropriate solvent

(e.g., DMSO). Also, prepare a fixed concentration of the GPR132a agonist (typically at its

EC50 or EC80 concentration).

Compound Addition: Add the diluted GSK1820795A to the wells containing the yeast cells.

Subsequently, add the GPR132a agonist to all wells except for the negative control. Include

vehicle controls for both the antagonist and agonist.
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Incubation: Incubate the plates at 30°C for 24-48 hours.

Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader

to determine yeast growth.

Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against

the logarithm of the GSK1820795A concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.

PPARγ Partial Agonist Transactivation Assay
This protocol describes a luciferase reporter gene assay to measure the partial agonist activity

of GSK1820795A on PPARγ.

Objective: To quantify the dose-dependent activation of PPARγ by GSK1820795A.

Materials:

Mammalian cell line (e.g., CHO, CV-1, or HEK293) suitable for transfection.

Expression vector for human or mouse PPARγ.

Luciferase reporter vector containing PPAR response elements (PPREs).

A control vector for normalization (e.g., expressing Renilla luciferase).

Transfection reagent.

Cell culture medium and supplements.

GSK1820795A.

A full PPARγ agonist as a positive control (e.g., Rosiglitazone).

96-well white, opaque microplates.

Luciferase assay reagent.

Luminometer.
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Procedure:

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to

attach overnight.

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase

reporter vector, and the control vector using a suitable transfection reagent according to the

manufacturer's protocol.

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing serial dilutions of GSK1820795A or the positive control (Rosiglitazone). Include a

vehicle control (e.g., DMSO).

Incubation: Incubate the cells for another 24 hours.

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities

using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Plot the normalized luciferase activity against the logarithm of the compound

concentration and fit the data to a four-parameter logistic equation to determine the EC50

value and the maximum efficacy relative to the full agonist.

Angiotensin II AT1 Receptor Antagonist Assay
This protocol outlines a method to assess the antagonistic activity of GSK1820795A on the

AT1 receptor using a luciferase reporter assay.

Objective: To determine the inhibitory effect of GSK1820795A on Angiotensin II-induced AT1

receptor activation.

Materials:

CHO cell line stably expressing the human angiotensin AT1 receptor and a luciferase

reporter gene under the control of an NFAT-responsive promoter.

Cell culture medium and supplements.
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Angiotensin II.

GSK1820795A.

96-well white, opaque microplates.

Luciferase assay reagent (e.g., Bright-Glo™).

Luminometer.

Procedure:

Cell Plating: Seed the stable CHO cell line into 96-well plates and allow them to adhere.

Compound Pre-incubation: Treat the cells with serial dilutions of GSK1820795A and

incubate for a defined period (e.g., 1 hour).

Agonist Stimulation: Add Angiotensin II at a concentration that elicits a submaximal response

(e.g., EC80) to the wells, except for the negative control.

Incubation: Incubate the plates for an appropriate time to allow for reporter gene expression

(e.g., 18 hours).

Luminescence Measurement: Add the luciferase assay reagent to each well and measure

the luminescence using a luminometer.

Data Analysis: Calculate the percentage of inhibition for each concentration of

GSK1820795A. Plot the percentage of inhibition against the logarithm of the GSK1820795A
concentration and fit the data to determine the IC50, from which the pIC50 can be

calculated.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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